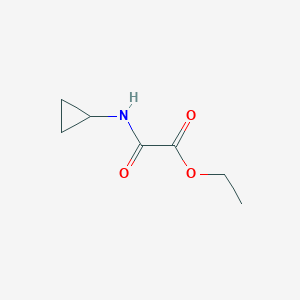
Ethyl (cyclopropylamino)(oxo)acetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . For instance, the synthesis of ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate involves the reaction of ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate .Molecular Structure Analysis
The molecular structure of Ethyl (cyclopropylamino)(oxo)acetate consists of a cyclopropyl group attached to an amino group, which is further attached to an oxoacetate group. The InChI code for this compound is 1S/C7H10O3/c1-2-10-7(9)6(8)5-3-4-5/h5H,2-4H2,1H3 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis Enhancements
Ethyl (cyclopropylamino)(oxo)acetate and its analogs are synthesized through an acid-catalyzed Wittig reaction, finding utility as equivalents of senecioic acid esters in double Michael reactions. This process enables the creation of spirocyclopropyl-substituted bicyclo[2.2.2]octanes, showcasing the compound's role in facilitating complex organic syntheses (Spitzner & Swoboda, 1986).
Peptide Synthesis Advancements
Ethyl 2-cyano-2-(hydroxyimino)acetate, a derivative of Ethyl (cyclopropylamino)(oxo)acetate, demonstrates significant improvements in peptide bond formation processes. Its use as an additive in the carbodiimide approach for peptide synthesis outperforms traditional reagents like HOBt and HOAt by offering enhanced coupling efficiency and reduced racemization, without the associated risk of explosion. This advancement highlights the compound's crucial role in streamlining peptide synthesis methodologies (Subirós‐Funosas et al., 2009).
Photochemical Synthesis Applications
The compound's derivatives undergo specific photochemical reactions, such as the aza-di-π-methane rearrangement, which allows for the synthesis of potential components for pyrethroids. This demonstrates the versatility of Ethyl (cyclopropylamino)(oxo)acetate in enabling the creation of cyclopropane derivatives through innovative photochemical pathways (Armesto, Gallego, & Horspool, 1990).
Catalytic Reaction Facilitation
Ethyl diazoacetate, a related entity, is catalyzed by methylrhenium trioxide in several reaction classes, demonstrating Ethyl (cyclopropylamino)(oxo)acetate's potential in facilitating diverse organic reactions. These reactions include the formation of α-alkoxy ethyl acetates and α-thio ethyl acetates, highlighting its applicability in synthesizing a wide array of functional organic compounds (Zhu & Espenson, 1996).
Quorum Sensing Inhibition
A derivative found in the extract of the marine bacterium Rheinheimera aquimaris exhibits anti-quorum sensing activity, suggesting the potential of Ethyl (cyclopropylamino)(oxo)acetate derivatives in developing novel bioactive compounds. This activity could be pivotal in the field of microbiology and pharmacology, offering a new avenue for the control of bacterial communication and pathogenicity (Sun et al., 2016).
Eigenschaften
IUPAC Name |
ethyl 2-(cyclopropylamino)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)6(9)8-5-3-4-5/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXANNCPNMYMJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (cyclopropylamino)(oxo)acetate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1517090.png)
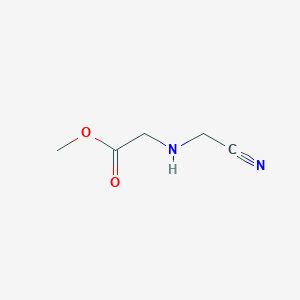
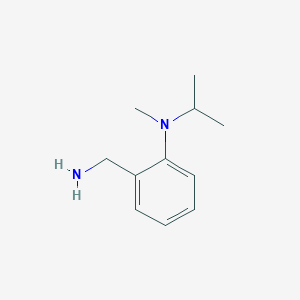
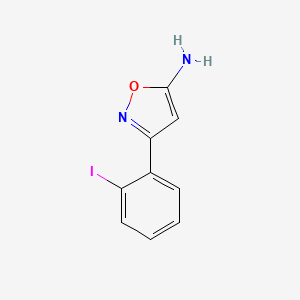
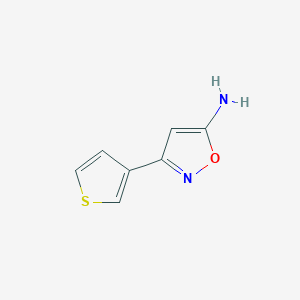
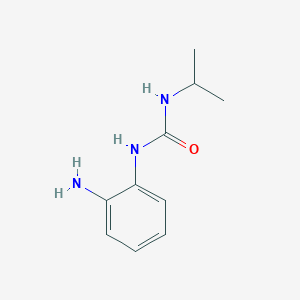
![1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one](/img/structure/B1517099.png)

![4-[(2-Methoxyethyl)amino]benzonitrile](/img/structure/B1517106.png)
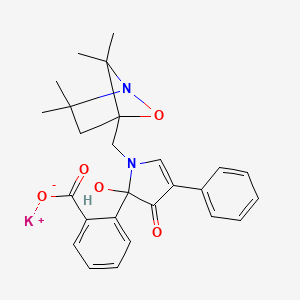
![benzyl N-[(2S)-2-(methoxycarbonylamino)propyl]carbamate](/img/structure/B1517118.png)

![2-[({[Carboxy(hydroxy)methyl]sulfanyl}methyl)sulfanyl]-2-hydroxyacetic acid](/img/structure/B1517132.png)
